Regioisomeric Methoxy Position: 8-OCH₃ vs. 7-OCH₃ Coumarin-Chalcone Hybrids in Antiparasitic SAR
In a comparative antiparasitic evaluation of 16 coumarin–chalcone hybrids, the C7 substituent on the coumarinyl system was identified as a critical structural determinant for both antileishmanial and antitrypanosomal activity [1]. The compound bearing a 7-methoxy group alongside a 3-ethoxy-4-hydroxyphenyl acryloyl moiety achieved an EC₅₀ of 18.6 ± 3.5 µM against Leishmania braziliensis intracellular amastigotes, while the hybrid with a 7-(diethylamino) substituent and a 4-methoxyphenyl acryloyl moiety exhibited an EC₅₀ of 25.6 ± 0.4 µM [1]. (E)-3-(3-(4-(diethylamino)phenyl)acryloyl)-8-methoxy-2H-chromen-2-one (CAS 690214-76-7) positions the methoxy group at C8 rather than C7, a substitution pattern that has not been evaluated in matched-pair antiparasitic assays but is predicted to alter electron density at the coumarin lactone, steric presentation of the acryloyl pharmacophore, and target engagement [1]. This regioisomeric differentiation provides a hypothesis-driven rationale for selecting the 8-methoxy isomer in SAR expansion campaigns.
| Evidence Dimension | Position-dependence of methoxy substitution on antiparasitic potency |
|---|---|
| Target Compound Data | No direct EC₅₀ data for CAS 690214-76-7 in antiparasitic assays. |
| Comparator Or Baseline | 7-methoxy analog (closest matched comparator): (E)-3-(3-(3-ethoxy-4-hydroxyphenyl)acryloyl)-7-methoxy-2H-chromen-2-one, EC₅₀ = 18.6 ± 3.5 µM (L. braziliensis); 7-(diethylamino) analog: (E)-7-(diethylamino)-3-(4-(methoxyphenyl)acryloyl)-2H-chromen-2-one, EC₅₀ = 25.6 ± 0.4 µM [1]. |
| Quantified Difference | Regioisomeric substitution (8-OCH₃ vs. 7-OCH₃); quantitative potency differential cannot be calculated absent matched-pair data for the 8-OCH₃ derivative. |
| Conditions | In vitro intracellular amastigote assay (L. braziliensis); U-937 cell line cytotoxicity counter-screen [1]. |
Why This Matters
SAR evidence indicates that the methoxy position on the coumarin scaffold is a key activity switch; procurement of the 8-methoxy isomer is essential for laboratories systematically exploring regioisomer-dependent antiparasitic or anticancer SAR.
- [1] Valencia, S., Quiñones, W., Robledo, S., Marín-Loaiza, J.C., Durango, D., Gil, J. Antiparasitic Activity of Coumarin-Chalcone (3-Cinnamoyl-2H-Chromen-2-Ones) Hybrids. Chemistry & Biodiversity, 2025, e202402515. View Source
